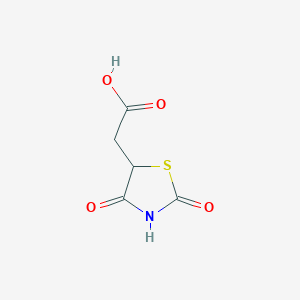

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOCHSASHNVXRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349401 |

Source

|

| Record name | (2,4-Dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-97-8 |

Source

|

| Record name | 2,4-Dioxo-5-thiazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dioxo-5-thiazolidineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIOXO-5-THIAZOLIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M59F803X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is a heterocyclic compound featuring a thiazolidinedione ring, a well-recognized pharmacophore in medicinal chemistry. Thiazolidinedione derivatives, such as the glitazones, are known for their role as agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This has led to their investigation in the context of type 2 diabetes and other metabolic disorders. Understanding the fundamental physicochemical properties of the parent compound, (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, is crucial for the rational design and development of new derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of its known physicochemical characteristics, synthesis, and relevant biological context.

Chemical Structure and Identification

The chemical structure of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid consists of a saturated five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4, and an acetic acid moiety attached at position 5.

| Property | Value |

| IUPAC Name | (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid |

| Molecular Formula | C₅H₅NO₄S |

| Molecular Weight | 175.16 g/mol [1] |

| CAS Registry Number | 875-97-8, 31061-24-2 |

| Canonical SMILES | C1(C(=O)NC(=S)S1)CC(=O)O |

Physicochemical Properties

Quantitative data for the physicochemical properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid are limited. The following tables summarize the available experimental and predicted data, along with the properties of its constituent moieties, 2,4-thiazolidinedione and acetic acid, for comparative purposes.

Table 1: Physicochemical Properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point (°C) | 167–169[2] | 164-167 | |

| Boiling Point (°C) | Not available | 489.3±18.0 | Predicted for the isomer (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid. |

| pKa | Not available | 3.75±0.10 | Predicted for the isomer (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid. |

| logP | Not available | -0.1214 | Predicted for the related compound (3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid.[3][4] |

| Water Solubility | Not available | Not available | Derivatives show a range of solubilities.[1] |

Table 2: Physicochemical Properties of Constituent Moieties for Reference

| Property | 2,4-Thiazolidinedione | Acetic Acid |

| Melting Point (°C) | 125-127[5] | 16.6 |

| Boiling Point (°C) | 178-179 (at 19 mmHg)[6] | 118.1 |

| pKa | ~6.5-7.36 (predicted)[7] | 4.76[8][9][10][11] |

| logP | -0.29[12] | -0.17[9] |

| Water Solubility | Soluble (30 mg/mL at 3°C)[5][12] | Miscible[8] |

Synthesis

A common and efficient method for the synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid involves the reaction of maleic anhydride with thiourea in the presence of a strong acid, such as concentrated hydrochloric acid.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

This protocol is based on the reaction of maleic anhydride and thiourea.[13][14]

Materials:

-

Maleic anhydride

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine equimolar amounts of maleic anhydride and thiourea.

-

Add a sufficient amount of concentrated hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 5-7 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold deionized water.

-

Recrystallize the crude product from water to obtain purified (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.

-

Dry the purified product under vacuum.

Determination of pKa by Potentiometric Titration

Materials:

-

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase and then levels off.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest slope) from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

Materials:

-

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge (if using tubes)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid in the aqueous buffer.

-

Add a known volume of the stock solution and a known volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Materials:

-

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

-

Deionized water

-

Vials with screw caps

-

Shaker or rotator

-

Filter (e.g., 0.45 µm syringe filter)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of solid (2,4-Dioxo-thiazolidin-5-yl)-acetic acid to a vial containing a known volume of deionized water.

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of deionized water.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the concentration in the original saturated solution, which represents the aqueous solubility.

Biological Context: PPAR-γ Signaling Pathway

Thiazolidinedione derivatives are well-known to exert their therapeutic effects, particularly in the context of type 2 diabetes, through their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This signaling cascade ultimately influences glucose and lipid metabolism.

References

- 1. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

- 2. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Acetic acid (FDB008299) - FooDB [foodb.ca]

- 4. Compound (3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid - Chemdiv [chemdiv.com]

- 5. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Human Metabolome Database: Showing metabocard for 2,4-Thiazolidinedione (HMDB0245469) [hmdb.ca]

- 8. Acetic acid - Wikipedia [en.wikipedia.org]

- 9. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. atlas.org [atlas.org]

- 12. 2,4-Thiazolidinedione price,buy 2,4-Thiazolidinedione - chemicalbook [chemicalbook.com]

- 13. quora.com [quora.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid (DTAA) is a key heterocyclic compound built upon the thiazolidine-2,4-dione (TZD) scaffold. While the TZD class of molecules is renowned for its anti-diabetic properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), the specific mechanisms of action of DTAA and its derivatives are more diverse. This technical guide synthesizes the current understanding of DTAA's molecular interactions, detailing its role as a PPAR-γ agonist, an inhibitor of aldose reductase, and its potential in antimicrobial and anticancer applications. The document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays, aiming to equip researchers with the foundational knowledge for future drug discovery and development efforts centered on this versatile scaffold.

Core Mechanism of Action: Multi-Target Engagement

The biological activity of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its derivatives is not mediated by a single, exclusive mechanism. Instead, this class of compounds exhibits a polypharmacological profile, engaging with multiple molecular targets to elicit a range of therapeutic effects. The primary mechanisms identified in the literature include agonism of PPAR-γ, inhibition of various enzymes, antimicrobial activity through the inhibition of cytoplasmic Mur ligases, and anticancer effects via the induction of apoptosis and cell cycle arrest.[1][2][3]

PPAR-γ Agonism and Insulin Sensitization

A cornerstone of the therapeutic action of many TZD derivatives is their function as agonists of PPAR-γ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][4]

Signaling Pathway

The activation of PPAR-γ by a ligand such as a DTAA derivative initiates a cascade of molecular events that ultimately alters gene expression.

-

Ligand Binding: The TZD derivative binds to the ligand-binding pocket of PPAR-γ.

-

Heterodimerization: This binding event induces a conformational change in PPAR-γ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5]

-

PPRE Interaction: The resulting PPAR-γ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes.[5]

-

Gene Transcription Modulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which facilitates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism, thereby improving insulin sensitivity.[4][5] Conversely, the activated PPAR-γ can also mediate the trans-repression of genes involved in inflammatory responses.[5]

Caption: DTAA-mediated PPAR-γ signaling pathway.

Quantitative Data: Binding Affinity

While specific binding affinities for the parent DTAA are not extensively reported, molecular docking studies on its derivatives provide insight into their potential as PPAR-γ agonists.

| Derivative Class | Binding Energy (kcal/mol) |

| Benzylidene-2,4-thiazolidinedione derivatives | -8.3 to -10.1[4] |

Aldose Reductase Inhibition

A significant and clinically relevant mechanism of action for DTAA derivatives is the inhibition of aldose reductase. This enzyme is a key player in the polyol pathway, which becomes pathogenic in hyperglycemic states, contributing to diabetic complications.

Role in Diabetic Complications

Under high glucose conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in tissues such as the nerves, retina, and kidneys. By inhibiting aldose reductase, DTAA derivatives can mitigate the progression of these long-term diabetic complications.

Quantitative Data: Inhibitory Potency

Various derivatives of DTAA have been synthesized and evaluated for their aldose reductase inhibitory activity, with some exhibiting potent inhibition.

| Derivative Class | Inhibitory Potency (IC50 / Ki) |

| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids | Submicromolar IC50 values[6] |

| C-5-arylidene thiazolidine-2,4-dione analogs | IC50: 0.98 µM - 2.47 µM[7] |

| Quinazolin-4(3H)-one derivatives | Ki: 0.051 µM (most potent)[8] |

| Benzothiazole-thiazolidine-2,4-dione hybrids | IC50: 0.16 µM (most potent)[9] |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of DTAA derivatives on aldose reductase is typically determined using a spectrophotometric method.

-

Enzyme and Substrate Preparation: Aldose reductase is purified from a source such as rat lenses, and a reaction mixture is prepared containing a phosphate buffer, NADPH, and a substrate like DL-glyceraldehyde.

-

Inhibitor Addition: The test compound (DTAA derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.

Caption: Experimental workflow for aldose reductase inhibition assay.

Anticancer and Antimicrobial Activities

The TZD scaffold is also a promising pharmacophore for the development of novel anticancer and antimicrobial agents.

Anticancer Mechanisms

Derivatives of DTAA have been shown to exert antiproliferative effects on various cancer cell lines.[3] The proposed mechanisms include:

-

Induction of Apoptosis: Activating the programmed cell death pathway in malignant cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

-

Induction of Cell Differentiation: Causing cancer cells to mature into non-proliferating, specialized cells.

Antimicrobial Mechanisms

The antimicrobial activity of the broader TZD class has been linked to the inhibition of cytoplasmic Mur ligases, which are crucial for the synthesis of the bacterial cell wall.[2]

Quantitative Data: Antiproliferative and Antibacterial Activity

| Derivative Class | Activity | Target | Potency (MIC / IC50) |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Antibacterial | Gram-positive bacteria | MIC: 3.91 mg/L (most active)[10] |

| 5-benzylidenethiazolidine-2,4-dione derivatives | Antiproliferative | MCF-7, K562 cell lines | Variable[3] |

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

A common method to assess the anticancer potential of DTAA derivatives is the MTT assay.

-

Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates.

-

Compound Treatment: The cells are incubated with various concentrations of the DTAA derivative for a defined period (e.g., 48-72 hours).

-

MTT Addition and Incubation: MTT reagent is added to the wells, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the IC50 value is determined.

Caption: Logical flow of DTAA's anticancer mechanisms.

Conclusion and Future Directions

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to engage multiple molecular targets, including PPAR-γ and aldose reductase, underscores their promise in the management of metabolic disorders and their complications. Furthermore, the emerging evidence of their anticancer and antimicrobial activities opens new avenues for drug development.

Future research should focus on elucidating the structure-activity relationships for each of these mechanisms to design more potent and selective derivatives. A deeper understanding of the downstream signaling pathways and potential off-target effects will be crucial for the clinical translation of DTAA-based therapeutics. The integration of computational modeling with traditional pharmacological and biochemical assays will undoubtedly accelerate the discovery and optimization of the next generation of drugs derived from this valuable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. C-5-Arylidene-Thiazolidine-2,4-Dione Analogs Against Aldose Reductase: Design, Synthesis, Biological Evaluation, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 10. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2,4-Thiazolidinedione Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2,4-thiazolidinedione (TZD) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Initially recognized for their potent antidiabetic properties, TZD derivatives have since been explored for a wide range of therapeutic applications, most notably in oncology. This technical guide provides an in-depth analysis of the biological activities of 2,4-thiazolidinedione derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental findings. We present a comprehensive summary of quantitative data in structured tables, detailed experimental protocols for pivotal assays, and visualizations of crucial signaling pathways and workflows to facilitate further research and drug development in this promising area.

Antidiabetic Activity of 2,4-Thiazolidinedione Derivatives

The hallmark of 2,4-thiazolidinedione derivatives is their insulin-sensitizing effect, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][3] Upon binding to PPAR-γ, TZD derivatives modulate the transcription of genes involved in insulin signaling, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[1][4][5]

Beyond PPAR-γ agonism, recent studies have revealed that TZD derivatives can exert their antidiabetic effects through multiple mechanisms. These include the inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP-1B), α-amylase, and α-glucosidase, as well as aldose reductase.[6][7] Inhibition of α-amylase and α-glucosidase, for instance, delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.[8][9]

Quantitative Data: Antidiabetic Activity

The following table summarizes the in vitro inhibitory activities of selected 2,4-thiazolidinedione derivatives against key molecular targets involved in diabetes.

| Compound ID | Target | IC50 (µM) | Reference |

| Series 5 & 6 | |||

| 5k | α-glucosidase | 20.95 ± 0.21 | [8] |

| 6a | α-glucosidase | 16.11 ± 0.19 | [8] |

| 6b | α-glucosidase | 7.72 ± 0.16 | [8] |

| 6e | α-glucosidase | 7.91 ± 0.17 | [8] |

| 6h | α-glucosidase | 6.59 ± 0.15 | [8] |

| 6k | α-glucosidase | 5.44 ± 0.13 | [8] |

| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 | [8] |

| TZDD Series | |||

| TZDD2 | α-amylase | 18.24 | [9] |

| TZDD3 | α-glucosidase | <50 | [9] |

| TZDD1 | Aldose Reductase | 27.54 | [9] |

| TZDD2 | PTP-1B | 136.80 | [9] |

| Thiazolidinedione-pyrazole conjugates | |||

| GB14 | α-amylase | - | [10] |

| Chromonyl-2,4-thiazolidinediones | |||

| Compound 15 | Aldose Reductase | 0.261 ± 0.021 | [11] |

Anticancer Activity of 2,4-Thiazolidinedione Derivatives

The anticancer potential of 2,4-thiazolidinedione derivatives has garnered significant attention.[12][13][14] Their mechanisms of action in cancer are multifaceted and involve both PPAR-γ-dependent and -independent pathways.[13][15]

PPAR-γ-Dependent Mechanisms: In several cancer cell lines, activation of PPAR-γ by TZD derivatives leads to the inhibition of cell proliferation, induction of apoptosis, and promotion of differentiation.[13][15][16]

PPAR-γ-Independent Mechanisms: A growing body of evidence highlights the importance of PPAR-γ-independent pathways in the anticancer effects of TZDs.[13][15] These derivatives have been shown to modulate various signaling pathways critical for tumor growth and survival, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][15] Furthermore, TZD derivatives have been reported to inhibit other crucial targets such as histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and glucose transporters (GLUTs).[13][15]

Quantitative Data: Anticancer Activity

The following tables summarize the cytotoxic and enzyme inhibitory activities of representative 2,4-thiazolidinedione derivatives against various cancer cell lines and molecular targets.

In Vitro Cytotoxicity (IC50 in µM)

| Compound ID | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Caco-2 (Colon) | MDA-MB-231 (Breast) | Reference |

| Compound 20 | 10 | 40 | - | 2 | - | [1] |

| Compound 21 | 0.53 ± 0.04 | 0.64 ± 0.01 | - | - | - | [1] |

| Compound 22 | 2.04 ± 0.06 | 1.21 ± 0.04 | - | - | - | [15] |

| Compound 7c | 8.82 | 7.78 | 5.77 | - | - | [17] |

| Compound 6c | 8.99 | 8.15 | 7.11 | - | - | [17] |

| Compound 12a | - | - | - | 2 | - | [18] |

| Compound 3 | 2.97 ± 0.39 | - | - | - | - | [19] |

| Doxorubicin (Standard) | 1.15 | 0.98 | - | 3.46 | - | [1] |

| Sorafenib (Standard) | 2.24 ± 0.06 | 3.17 ± 0.01 | - | - | - | [15] |

VEGFR-2 Inhibition (IC50 in µM)

| Compound ID | IC50 (µM) | Reference |

| Compound 19 | 0.323 ± 0.014 | [15] |

| Compound 20 | 0.21 ± 0.009 | [15] |

| Compound 22 | 0.079 ± 0.003 | [15] |

| Compound 21 | 0.053 | [1] |

| Compound 12b | 0.084 | [18] |

| Sorafenib (Standard) | 0.046 ± 0.002 | [15] |

HDAC Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 13 | HDAC8 | 2.7 | [1] |

| Compound 27 | HDAC4 | 0.42 ± 0.5 | [1] |

| Compound 27 | HDAC8 | 2.7 ± 0.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2,4-thiazolidinedione derivatives.

Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives (General Procedure)

A common method for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[2][20]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the appropriate substituted benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in dry toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine.[2]

-

Reflux: Reflux the mixture with stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. The precipitated solid is collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to yield the purified 5-benzylidene-2,4-thiazolidinedione derivative.[20]

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.[8]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (e.g., 0.1 M, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of the test compound (dissolved in DMSO and diluted with buffer). Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

-

Second Incubation: Incubate the plate again at 37°C for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Controls: Use a vehicle control (DMSO without the test compound) and a positive control (e.g., acarbose).

-

Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[6][12]

-

Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

-

Assay Plate Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.

-

Pre-incubation: Incubate briefly at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add a mixture of the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or ADP produced (e.g., using luminescence or fluorescence).

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[4][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-thiazolidinedione derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the action of 2,4-thiazolidinedione derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: PPARγ-mediated antidiabetic signaling pathway of 2,4-thiazolidinedione derivatives.

References

- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpb.com [ijrpb.com]

- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico [mdpi.com]

- 10. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent [mdpi.com]

- 11. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules | MDPI [mdpi.com]

- 20. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Discovery and History of Thiazolidinedione Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth examination of the thiazolidinedione (TZD) class of compounds, from the initial synthesis of the core structure to their development as major antidiabetic drugs, the elucidation of their mechanism of action, and the subsequent challenges that have defined their clinical use.

Introduction: The Emergence of a New Antidiabetic Class

For decades, the therapeutic landscape for type 2 diabetes mellitus (T2DM) was dominated by sulfonylureas and biguanides. However, the discovery of thiazolidinediones, also known as "glitazones," marked a paradigm shift, introducing the concept of "insulin sensitizers" as a viable treatment strategy.[1][2] These agents do not stimulate insulin secretion but instead enhance insulin action in peripheral tissues, addressing the fundamental pathophysiology of insulin resistance.[1][3] This guide traces the scientific journey of TZDs, detailing their chemical synthesis, biological discovery, mechanism of action, and the evolution of their clinical application.

The Genesis of Thiazolidinediones: From Chemical Scaffold to Biological Activity

The 2,4-thiazolidinedione core is a heterocyclic scaffold that has been known to chemists since the 1920s.[4][5] However, its potential as a pharmacophore for metabolic diseases was not realized until much later.

Early Synthesis and the First Biologically Active Compound

The journey began in the late 1970s and early 1980s at Takeda Laboratories in Japan.[4] Scientists were initially working to develop more potent derivatives of the hypolipidemic drug clofibrate. During this research, they synthesized a series of compounds, leading to the discovery that some possessed unexpected hypoglycemic effects in diabetic mice.[4][6] This culminated in the synthesis of Ciglitazone in 1982, the first TZD compound shown to have significant antidiabetic properties.[2][6][7] Ciglitazone demonstrated the ability to reduce blood glucose without increasing insulin secretion, a novel mechanism at the time.[6] Although toxicity issues prevented its development for human use, Ciglitazone was the crucial prototype that spurred the development of the entire class.[2][7]

The "Glitazone" Era: Development of Marketed Drugs

The discovery of Ciglitazone's insulin-sensitizing properties initiated a wave of research to develop safer and more effective analogues.

-

Troglitazone (Rezulin): Developed by Daiichi Sankyo, Troglitazone was the first TZD to receive FDA approval in 1997.[8][9][10][11] It was created by combining the TZD structure of Ciglitazone with a portion of the α-tocopherol (Vitamin E) molecule, with the goal of adding antioxidant effects to block lipid peroxidation.[10] Despite its efficacy, post-market surveillance revealed a significant risk of idiosyncratic drug-induced hepatitis, leading to its withdrawal from the market in 2000.[7][9][10][11]

-

Rosiglitazone (Avandia) and Pioglitazone (Actos): Takeda and SmithKline Beecham (now GSK) developed Pioglitazone and Rosiglitazone, respectively. Both were approved by the FDA in 1999.[4][7] These second-generation TZDs showed improved safety profiles concerning hepatotoxicity compared to Troglitazone.[9] However, long-term use of Rosiglitazone was later associated with an increased risk of cardiovascular events, leading to severe usage restrictions in 2010, which were subsequently eased in 2013 after re-evaluation of clinical trial data.[7][12][13] Pioglitazone has been linked to a slightly increased risk of bladder cancer.[7][13]

The following diagram illustrates the timeline of key events in TZD development.

Mechanism of Action: Unraveling the PPAR-γ Connection

The primary mechanism of action of TZDs involves their function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor.[2][12][13][14][15]

The PPAR-γ Signaling Pathway

PPAR-γ is most highly expressed in adipose tissue, where it plays a critical role as a master regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[12][14][15] The signaling cascade proceeds as follows:

-

Ligand Binding: A TZD molecule enters the cell and binds to the ligand-binding domain of PPAR-γ located in the nucleus.[12][14]

-

Heterodimerization: Upon ligand binding, PPAR-γ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[14]

-

DNA Binding: This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14]

-

Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism.[14]

Key transcriptional changes include:

-

Increased Adiponectin: Upregulation of adiponectin, an adipose-derived hormone that enhances insulin sensitivity in the liver and muscle.[14]

-

Enhanced Fatty Acid Uptake: Increased expression of genes involved in fatty acid uptake and storage in adipocytes (e.g., Fatty Acid Transporter Protein).[2][16]

-

Improved Glucose Uptake: Upregulation of glucose transporters like GLUT4, facilitating glucose uptake into cells.[16]

This "lipid steal" phenomenon, where circulating free fatty acids are preferentially stored in subcutaneous adipose tissue, reduces their availability in muscle and liver, thereby alleviating the lipotoxicity that contributes to insulin resistance.[2]

Synthesis and Experimental Protocols

The synthesis of TZD drugs generally involves the creation of the core TZD ring, followed by the addition of specific side chains that define the final compound.

General Synthesis of the 2,4-Thiazolidinedione Core

A common and efficient method for synthesizing the TZD core involves the condensation reaction of thiourea and an α-halo-substituted carboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione [4] This modern protocol significantly reduces reaction time compared to traditional reflux methods.

-

Reactant Preparation: Suspend chloroacetic acid (1 equivalent) and thiourea (1 equivalent) in water.

-

Intermediate Formation: Stir the suspension under ice-cold conditions for approximately 15 minutes to precipitate the 2-imino-4-thiazolidinone intermediate.

-

Microwave Irradiation: Subject the intermediate to microwave irradiation at 250 W for 5 minutes.

-

Isolation: Allow the reaction mixture to cool to room temperature.

-

Purification: Collect the desired 2,4-thiazolidinedione product via vacuum filtration. This method often yields a product pure enough to not require further purification, with reported yields around 83%.[4]

Experimental Protocol: Synthesis of Rosiglitazone

The synthesis of Rosiglitazone involves multiple steps, including the formation of a key benzaldehyde intermediate followed by condensation with the TZD core and subsequent reduction. The following is a generalized protocol based on published methods.[17][18]

-

Step 1: Synthesis of the Ether Intermediate.

-

Reaction: Couple 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde.

-

Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a strong base like sodium hydride (NaH).

-

Procedure: Dissolve the alcohol in DMF, add NaH portion-wise, and then add the 4-fluorobenzaldehyde. Heat the mixture (e.g., to 80°C) to drive the reaction to completion.

-

Workup: Quench the reaction with water and extract the product, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, with an organic solvent.

-

-

Step 2: Knoevenagel Condensation.

-

Reaction: Condense the benzaldehyde intermediate from Step 1 with the 2,4-thiazolidinedione core.

-

Conditions: This reaction is often catalyzed by a weak base, such as piperidine, in a solvent like ethanol.

-

Procedure: Reflux the benzaldehyde intermediate and 2,4-thiazolidinedione with a catalytic amount of piperidine in ethanol until the reaction is complete, yielding the benzylidene intermediate.

-

-

Step 3: Reduction of the Double Bond.

-

Reaction: Reduce the exocyclic double bond of the benzylidene intermediate to form Rosiglitazone.

-

Conditions: A common method uses magnesium metal in methanol. Catalytic hydrogenation (e.g., using a Palladium catalyst) is also employed.

-

Procedure (Mg/MeOH): Suspend the benzylidene intermediate in methanol and add magnesium turnings. The reaction proceeds at room temperature.

-

Workup: After completion, acidify the mixture to dissolve magnesium salts, then neutralize and extract the crude Rosiglitazone product. Purify via recrystallization.

-

Quantitative Data Summary

The efficacy of TZD compounds has been quantified in numerous preclinical and clinical studies. The tables below summarize key data points.

Table 1: Comparative Efficacy of Antidiabetic Agents on Glycated Hemoglobin (A1C)

| Drug Class | Typical A1C Reduction (%) | Durability of Effect | Reference |

| Thiazolidinediones | 1.0 - 1.5% | More durable than metformin or SUs | [1] |

| Biguanides (Metformin) | ~1.5% | Standard | [1] |

| Sulfonylureas (SUs) | 1.0 - 2.0% | Wanes over time | [7] |

| α-Glucosidase Inhibitors | 0.5 - 1.0% | Modest | [1] |

| Amylin Analogues | ~0.5% | Modest | [1] |

Table 2: Preclinical Bioactivity of TZD Derivatives

| Compound/Derivative | Target | Bioactivity Metric | Value | Reference |

| Rosiglitazone | Aromatase (Estrone production) | % Inhibition | Up to 22% | [19] |

| Pioglitazone | Aromatase (Estrone production) | % Inhibition | Up to 22% | [19] |

| Rosiglitazone | Aromatase (Estradiol production) | % Inhibition | 32% | [19] |

| Pioglitazone | Aromatase (Estradiol production) | % Inhibition | 32% | [19] |

| N-substituted 5-arylidene TZD | PTP1B (Protein Tyrosine Phosphatase 1B) | IC₅₀ | 1.1 - 6.5 µM | [4] |

Conclusion and Future Perspectives

The history of thiazolidinediones is a compelling narrative of innovation, discovery, and the realities of drug safety. From the serendipitous discovery of Ciglitazone's hypoglycemic effects to the elucidation of the complex PPAR-γ signaling pathway, TZDs fundamentally changed the management of T2DM by providing a direct therapeutic attack on insulin resistance.[6]

Despite the clinical challenges related to hepatotoxicity and cardiovascular risks that led to the withdrawal of Troglitazone and restrictions on Rosiglitazone, the remaining TZD, Pioglitazone, continues to be a valuable therapeutic option.[7][9][12] The deep understanding of the PPAR-γ mechanism gained from studying TZDs has paved the way for the development of new generations of selective PPAR modulators. Future research is focused on designing compounds that can separate the beneficial metabolic effects from the adverse side effects, potentially through partial agonism or by targeting specific co-activator interactions, ensuring the legacy of the TZD scaffold continues to influence metabolic drug discovery.

References

- 1. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stork: Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus [storkapp.me]

- 10. researchgate.net [researchgate.net]

- 11. Troglitazone - Wikipedia [en.wikipedia.org]

- 12. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 13. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 14. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. rsc.org [rsc.org]

- 18. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 19. Rosiglitazone and pioglitazone inhibit estrogen synthesis in human granulosa cells by interfering with androgen binding to aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (CAS Number: 31061-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid, with the CAS number 31061-24-2, is a heterocyclic compound featuring a thiazolidinedione core. This scaffold is of significant interest in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active molecules. The thiazolidinedione ring system is a well-recognized pharmacophore, and modifications at the 5-position of the acetic acid side chain have led to the development of compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological significance of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 31061-24-2 | [1][2][3] |

| Molecular Formula | C₅H₅NO₄S | [1][3] |

| Molecular Weight | 175.16 g/mol | [1][3] |

| Appearance | Pale Brown to Light Brown Solid | [2] |

| Melting Point | 149-152 °C | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| pKa (Predicted) | 3.75 ± 0.10 | |

| Synonyms | 2-(2,4-dioxothiazolidin-3-yl)acetic Acid, 2,4-Dioxo-3-thiazolidineacetic Acid | [2] |

Synthesis

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is synthesized via the N-alkylation of the thiazolidine-2,4-dione precursor. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

Materials:

-

Thiazolidine-2,4-dione

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (2 equivalents) to the solution.

-

To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2,4-dioxo-thiazolidin-3-yl)-acetate.

-

Hydrolysis: To the crude ester, add a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The product, (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

Biological Activity and Applications in Drug Discovery

While (2,4-Dioxo-thiazolidin-5-yl)-acetic acid itself is primarily utilized as a scaffold, its derivatives have demonstrated a broad spectrum of pharmacological activities. The core structure is a key component in the design of molecules targeting various enzymes and receptors.

Aldose Reductase Inhibition

Derivatives of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid have been investigated as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. The thiazolidinedione ring and the acetic acid side chain provide a crucial framework for interaction with the enzyme's active site.

Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Modulation

The thiazolidinedione moiety is famously associated with the "glitazone" class of antidiabetic drugs, which are agonists of PPAR-γ. Although (2,4-Dioxo-thiazolidin-5-yl)-acetic acid is not a direct therapeutic, it serves as a foundational structure for synthesizing novel PPAR-γ modulators with potential applications in treating type 2 diabetes and other metabolic disorders.

Anticancer and Antibacterial Activities

Numerous studies have reported the synthesis of derivatives of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid exhibiting significant in vitro anticancer and antibacterial activities. These derivatives often feature substitutions on the exocyclic methylene group at the 5-position of the thiazolidinedione ring, leading to compounds with potent cytotoxic or antimicrobial effects.

Quantitative Biological Data for Derivatives

The following table summarizes representative in vitro biological activities of various derivatives synthesized from (2,4-Dioxo-thiazolidin-5-yl)-acetic acid. It is important to note that these values are for the derivatives and not the parent compound itself.

| Derivative Class | Target | Assay | IC₅₀ / MIC |

| 5-Arylidene derivatives | HeLa, HT29, A549, MCF-7 cell lines | Cytotoxicity | 38-65 µM |

| Organic salts | DPPH radical | Antioxidant | Varies |

Signaling Pathway Implication: PPAR-γ in Glucose Homeostasis

The thiazolidinedione core, a key feature of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, is central to the mechanism of action of PPAR-γ agonists. The diagram below illustrates the simplified signaling pathway.

Safety and Handling

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid is a pivotal building block in medicinal chemistry. While the parent compound itself is not typically the active pharmaceutical ingredient, its robust and versatile chemical nature makes it an invaluable starting point for the synthesis of a multitude of derivatives with significant therapeutic potential. This guide provides researchers with essential information on its properties, synthesis, and the broad biological landscape of its derivatives, facilitating its application in the ongoing quest for novel therapeutic agents.

References

- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid and its derivatives. The thiazolidinedione core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and drug development in this area.

Core Structure and Numbering

The foundational structure of the compounds discussed in this guide is (2,4-Dioxo-thiazolidin-5-yl)-acetic acid. The numbering of the thiazolidinedione ring is crucial for understanding the substitution patterns that influence biological activity.

Antidiabetic Activity

Thiazolidinedione derivatives, often referred to as glitazones, are well-known for their antidiabetic properties. Their mechanism of action is multifaceted, involving various molecular targets.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

The most established mechanism for the antidiabetic effect of thiazolidinediones is their role as agonists of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity and improves glucose uptake.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition leads to enhanced insulin sensitivity. Several (2,4-Dioxo-thiazolidin-5-yl)-acetic acid derivatives have been investigated as PTP1B inhibitors.

Table 1: PTP1B Inhibitory Activity of Thiazolidinedione Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| 1 | 5-((1H-indol-3-yl)methylene)-3-(carboxymethyl)thiazolidine-2,4-dione | 9.6 ± 0.5 | [1] |

| 2 | 5-(furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one | Competitive Inhibition | [2] |

Structure-Activity Relationship for PTP1B Inhibition:

-

The presence of a carboxymethyl group at the N-3 position of the thiazolidinedione ring is often crucial for activity.

-

Aromatic or heteroaromatic substituents at the C-5 position, particularly those capable of forming hydrogen bonds, can enhance inhibitory potency.

-

For some derivatives, a nitro group on a phenylimino substituent at the C-2 position has been shown to be important for activity.[2]

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications.

Table 2: Aldose Reductase Inhibitory Activity of Thiazolidinedione Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| Epalrestat | (5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid | Commercially available inhibitor | [3] |

| Zopolrestat | 2-({(3,4-dihydro-4-oxo-3-phenylquinazolin-2-yl)methyl]thio)acetic acid | Potent inhibitor with IC50 in nM range | [4] |

Structure-Activity Relationship for Aldose Reductase Inhibition:

-

The acetic acid moiety at the N-3 position is a common feature in many potent aldose reductase inhibitors.

-

The substituent at the C-5 position significantly influences activity, with various substituted benzylidene groups being explored.

-

The presence of a thioxo group at the C-2 position (rhodanine derivatives) can also lead to potent inhibition.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinedione derivatives as anticancer agents, with some compounds showing inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 3: VEGFR-2 Inhibitory Activity of Thiazolidinedione Derivatives

| Compound | Structure | IC50 (µM) |

| 22 | 5-((4-chlorophenyl)(phenyl)methylene)thiazolidine-2,4-dione | 0.079 ± 0.003 |

| 24 | 5-((4-chlorophenyl)(4-hydroxyphenyl)methylene)thiazolidine-2,4-dione | 0.203 ± 0.009 |

| 23 | 5-(bis(4-chlorophenyl)methylene)thiazolidine-2,4-dione | 0.328 ± 0.014 |

| 18 | 5-(diphenylmethylene)thiazolidine-2,4-dione | 2.661 ± 0.112 |

Note: The specific substitution for the acetic acid moiety is not detailed in the provided data for these compounds, but they share the core thiazolidinedione structure.

Structure-Activity Relationship for VEGFR-2 Inhibition:

-

An unsubstituted phenyl ring at the C-5 position appears to be more favorable for activity compared to substituted phenyl rings.

-

Electron-donating groups (e.g., -OH) on the phenyl ring at C-5 seem to result in higher activity than electron-withdrawing groups (e.g., -Cl).

-

The presence of a single chloro-substituted phenyl ring can lead to potent inhibition.

Experimental Protocols

General Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid Derivatives

A common and efficient method for the synthesis of 5-arylidenyl-2,4-thiazolidinediones is the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.[5][6] The resulting intermediate can then be N-alkylated with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final (2,4-Dioxo-thiazolidin-5-yl)-acetic acid derivative.

Protocol: Knoevenagel Condensation using DABCO as a Catalyst [6]

-

To a solution of an appropriate aromatic aldehyde (1 mmol) and thiazolidine-2,4-dione (1 mmol) in aqueous ethanol, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Purify the product by recrystallization from ethanol.

Protocol: N-Alkylation and Hydrolysis

-

To a solution of the 5-arylidene-2,4-thiazolidinedione in a suitable solvent like DMF, add a base such as potassium carbonate.

-

Add ethyl bromoacetate and stir the mixture at room temperature or with gentle heating.

-

After the reaction is complete, pour the mixture into ice water to precipitate the ester derivative.

-

Collect the solid by filtration and purify if necessary.

-

Hydrolyze the ester by heating with a solution of hydrochloric acid in an appropriate solvent to yield the final carboxylic acid derivative.

PTP1B Inhibition Assay[7]

-

Prepare a buffer solution containing 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.

-

In a 96-well plate, add 10 µL of the test compound solution to 20 µL of PTP1B enzyme (1 µg/mL).

-

Initiate the reaction by adding 40 µL of 4 mM p-nitrophenyl phosphate (pNPP) as the substrate in 130 µL of the buffer.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance to determine the amount of p-nitrophenol produced, which is indicative of enzyme activity.

-

Calculate the percentage inhibition and determine the IC50 value.

Aldose Reductase Inhibition Assay (using Rat Lens)[2]

-

Preparation of Lens Homogenate:

-

Excise lenses from the eyes of Wistar albino rats.

-

Prepare a 10% homogenate of the lenses in 0.1 M phosphate buffer saline (pH 7.4).

-

Centrifuge the homogenate and collect the supernatant containing the enzyme.

-

-

Enzyme Assay:

-

In a sample cuvette, mix 0.7 mL of 0.067 M phosphate buffer, 0.1 mL of 25x10⁻⁵ M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound at various concentrations.

-

Initiate the reaction by adding 0.1 mL of 5x10⁻⁴ M DL-glyceraldehyde as the substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the percentage inhibition and determine the IC50 value.

-

Visualizations

General Synthesis Workflow

Caption: General synthetic route for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid derivatives.

PTP1B Signaling Pathway in Insulin Resistance

Caption: Role of PTP1B in insulin signaling and its inhibition.

Logical Relationship of SAR for Antidiabetic Activity

Caption: Key SAR points for the antidiabetic activity of thiazolidinediones.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Aldose reductase deficiency protects sugar-induced lens opacification in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

spectroscopic characterization of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid , a key pharmacophore in medicinal chemistry, serves as a foundational structure for the development of various therapeutic agents. Its derivatives have shown a wide range of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for the rational design and development of new drug candidates. This technical guide provides an in-depth overview of the spectroscopic characterization of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid possesses a thiazolidinedione ring substituted with an acetic acid moiety at the 5-position. This structure features several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, two amide-like carbonyl groups within the heterocyclic ring, a thioether linkage, and a chiral center at the C5 position.

The spectroscopic characterization of this molecule provides a detailed fingerprint, confirming its identity and purity, and offering insights into its electronic environment and conformation. The following sections present the expected spectroscopic data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted based on the analysis of closely related derivatives and established chemical shift principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the acetic acid side chain and the methine proton on the thiazolidinedione ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH- (on ring) | 4.83 - 4.97 | Multiplet |

| -CH₂- (acetic acid) | 3.41 - 3.61 | Multiplet |

| -NH- | ~12.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Ring Carbonyls) | 165 - 178 |

| -CH- (on ring) | 45 - 50 |

| -CH₂- (acetic acid) | 35 - 40 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like (2,4-Dioxo-thiazolidin-5-yl)-acetic acid is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This involves using a broadband proton decoupler to simplify the spectrum to single lines for each carbon.[2]

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3100 - 3300 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ring Amide) | 1680 - 1750 | Strong, two bands expected |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

Background Spectrum : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Collect the IR spectrum. The number of scans can be adjusted to obtain a good quality spectrum.[4]

KBr Pellet Method:

-

Sample Preparation : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation : Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for (2,4-Dioxo-thiazolidin-5-yl)-acetic acid

| Parameter | Expected Value |

| Molecular Formula | C₅H₅NO₄S |

| Molecular Weight | 175.16 g/mol |

| [M+H]⁺ (m/z) | 176.00 |

| [M-H]⁻ (m/z) | 174.00 |

Expected Fragmentation: The molecule is expected to undergo fragmentation, with potential losses of CO₂, H₂O, and cleavage of the acetic acid side chain.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]

-

Instrumentation : Use a mass spectrometer equipped with an ESI source.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Fragmentation Analysis (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[6]

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a synthesized batch of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This comprehensive approach, integrating NMR, IR, and Mass Spectrometry, ensures the unambiguous identification and characterization of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, providing a solid foundation for its use in further research and drug development endeavors.

References

Potential Therapeutic Targets of (2,4-Dioxo-thiazolidin-5-yl)-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid (DTAA) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The core thiazolidine-2,4-dione structure is a well-established pharmacophore, most notably recognized in the glitazone class of antidiabetic drugs. This technical guide provides an in-depth overview of the key therapeutic targets of DTAA derivatives, summarizing quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising class of compounds.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: A Target for Type 2 Diabetes

The thiazolidine-2,4-dione moiety is a known agonist of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Activation of PPAR-γ by ligands such as DTAA derivatives leads to the transcription of genes that enhance insulin sensitivity, making it a key target in the management of type 2 diabetes.[3]

Signaling Pathway

Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4] This signaling cascade ultimately leads to improved glucose uptake and utilization in peripheral tissues.[2]

Quantitative Data: PPAR-γ Transactivation

The following table summarizes the PPAR-γ transactivation activity of select DTAA derivatives.

| Compound | Transactivation Activity (%) vs. Pioglitazone | Reference |

| 5e | 48.72 | [5] |

Experimental Protocol: PPAR-γ Transactivation Assay